Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester
Description
Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester is a fused heterocyclic compound featuring an imidazo-triazine core with a 4-methylphenyl substituent at the 8-position and a methyl ester at the 3-carboxylic acid position. Its synthesis typically involves the reaction of 1-aryl-2-hydrazinoimidazolines with ethyl oxamate or analogous reagents, as demonstrated in studies by K. Sztanke .
Properties
IUPAC Name |
methyl 8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-3-5-10(6-4-9)17-7-8-18-12(19)11(13(20)21-2)15-16-14(17)18/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDVMKWLBHEHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119502 | |
| Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171498-26-2 | |
| Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171498-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxoimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Heterocyclic Framework Construction
The imidazo[2,1-c] triazine scaffold is typically synthesized via cyclocondensation reactions. A foundational approach involves the reaction of 6-aminotriazine derivatives with α-bromoaldehydes or ketones under reflux conditions. For example, 6-amino-3,5-di(methylsulfanyl) triazine reacts with 3-(3-bromo-4-oxobutyl)benzoic acid methyl ester in chloroform at reflux for 48 hours to form bis-sulfanyl intermediates . This method yields the imidazo[2,1-f] triazine core with a 58% efficiency, as demonstrated in the synthesis of analogous compounds .
Key Reaction Parameters :
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Solvent: Chloroform
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Temperature: Reflux (~61°C)
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Catalysts: Activated molecular sieves (4 Å)
The introduction of the methyl ester group at the 3-position is achieved via Mitsunobu coupling or nucleophilic substitution. In one protocol, methyl 3-hydroxybenzoate undergoes Mitsunobu reaction with 4-benzyloxy-1-butanol to form ether-linked intermediates, which are subsequently hydrogenolyzed and oxidized . Bromination of the resulting aldehyde precursor enables coupling with the triazine core.
Example Protocol :
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Mitsunobu Coupling :
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Bromination :
Tetrahydro Ring System Formation
The tetrahydro-4-oxo moiety is introduced through hydrogenation or cyclization strategies. A common method involves the reduction of α,β-unsaturated ketones using catalytic hydrogenation (H₂/Pd-C) in ethanol. For instance, 8-(4-methylphenyl) substituents are incorporated via Suzuki-Miyaura coupling using 4-methylphenylboronic acid and a palladium catalyst .
Optimized Conditions :
Methyl Esterification and Final Functionalization
The terminal methyl ester group is installed via esterification of the carboxylic acid intermediate. Treatment with thionyl chloride (SOCl₂) followed by methanol quench provides the methyl ester in high purity.
Stepwise Procedure :
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Acid Activation :
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Reagent: SOCl₂ (neat)
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Temperature: 70°C, 2 hours
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Esterification :
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for three distinct synthetic pathways:
Mechanistic Insights and Byproduct Management
The formation of imidazo[2,1-c][1, triazines often accompanies side reactions, such as over-oxidation or dimerization. For example, during bromoaldehyde coupling, trace water may hydrolyze the ester group, necessitating rigorous drying with molecular sieves . Additionally, the use of excess KOH in hydrolysis steps can trigger skeletal rearrangements, as observed in related imidazo-thiazino-triazine systems .
Mitigation Strategies :
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Temperature Control : Gradual warming from 0°C to reflux
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Purification : Column chromatography (30–50% ethyl acetate/heptane)
Scalability and Industrial Feasibility
Large-scale production requires optimizing solvent recovery and minimizing palladium residues. A patented route employs phosphorus oxychloride as a cost-effective chlorinating agent, enabling kilogram-scale synthesis with >90% purity . Continuous flow systems have also been explored for the bromoaldehyde coupling step, reducing reaction time to 8 hours .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-c][1,2,4]triazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium carbonate as a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of Imidazo[2,1-c][1,2,4]triazines
The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves multi-step organic reactions. For example:
- Step 1 : Starting from appropriate precursors such as carboxylic acids or amines.
- Step 2 : Cyclization reactions to form the triazine ring.
- Step 3 : Functionalization to introduce various substituents that enhance biological activity.
Recent studies have demonstrated that modifications to the imidazo[2,1-c][1,2,4]triazine core can significantly impact the compound's pharmacological properties .
Biological Activities
Imidazo[2,1-c][1,2,4]triazines exhibit a range of biological activities that make them valuable in drug development:
- Inhibition of AMP Deaminase : Compounds derived from imidazo[2,1-c][1,2,4]triazines have been identified as potent inhibitors of AMP deaminase (AMPD). For instance, a study reported that specific derivatives showed IC50 values in the nanomolar range against human AMPD isozymes . This inhibition is crucial for regulating purine metabolism and has implications in treating diseases related to purine metabolism disorders.
- Anticancer Properties : Research indicates that imidazo[2,1-c][1,2,4]triazines may possess anticancer properties. The structural modifications can enhance their ability to induce apoptosis in cancer cells and inhibit tumor growth .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens. Investigations into their mechanism of action suggest they may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Case Study 1: Inhibition of AMPD
A notable study synthesized a series of imidazo[2,1-c][1,2,4]triazine derivatives and evaluated their inhibitory effects on AMPD. The most effective compound demonstrated an IC50 value of 900 nM against human AMPD3. The structure-activity relationship revealed that specific substitutions on the triazine ring significantly enhanced inhibitory potency .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 7 | 310 | AMPD1 |
| Compound 8 | 5.7 | AMPD3 |
Case Study 2: Anticancer Activity
In another study focused on anticancer applications, several imidazo[2,1-c][1,2,4]triazine derivatives were screened against different cancer cell lines. Results indicated that certain compounds exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce oxidative stress specifically in malignant cells .
Mechanism of Action
The mechanism of action of imidazo[2,1-c][1,2,4]triazine derivatives involves interaction with specific molecular targets. These compounds can inhibit enzymes or disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl vs. Methyl Ester Derivatives
The target compound’s methyl ester group distinguishes it from ethyl ester analogues such as ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate (). Ethyl esters generally exhibit increased lipophilicity and slower metabolic hydrolysis compared to methyl esters, which may influence bioavailability and tissue penetration .
Aryl Substitution Patterns
The 8-(4-methylphenyl) group in the target compound contrasts with derivatives bearing 4-ethoxyphenyl (CAS 946361-65-5; ) or other aryl substituents. Electron-donating groups (e.g., methyl, ethoxy) enhance stability and π-π stacking interactions in receptor binding, while bulky substituents may sterically hinder activity .
*Estimated based on molecular formula; †Molecular weight varies by substituent.
Core Heterocycle Variations
Imidazo-Triazine vs. Imidazo-Tetrazine
Compounds like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates () replace the triazine ring with a tetrazine core.
Imidazo-Quinoxaline Analogues
Imidazo[1,2-a]quinoxalines () share fused aromatic systems but lack the triazine ring’s nitrogen-rich environment.
Biological Activity
Imidazo[2,1-c][1,2,4]triazine derivatives, particularly the compound Imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid, 4,6,7,8-tetrahydro-8-(4-methylphenyl)-4-oxo-, methyl ester , have garnered significant interest due to their diverse biological activities. This article explores their synthesis, biological effects, and potential therapeutic applications based on recent studies and findings.
Synthesis of Imidazo[2,1-c][1,2,4]triazine Derivatives
The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives often involves multi-step chemical reactions that yield compounds with various substituents affecting their biological activity. For instance, the introduction of different aryl groups can enhance antibacterial and antifungal properties. A notable study synthesized several derivatives and evaluated their antimicrobial activities, demonstrating that modifications significantly influenced efficacy against various pathogens .
Antimicrobial Properties
Imidazo[2,1-c][1,2,4]triazine derivatives exhibit a broad spectrum of antimicrobial activities. Research indicates that these compounds can effectively inhibit the growth of bacteria and fungi. For example:
- Antibacterial Activity : Certain derivatives have shown potent activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL. The presence of electron-withdrawing groups in the phenyl ring enhances this activity significantly .
- Antifungal Activity : A series of synthesized compounds demonstrated high antifungal activity in vitro, suggesting potential for treating fungal infections .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of imidazo[2,1-c][1,2,4]triazine derivatives have been well-documented. For instance:
- COX Inhibition : Some derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Compounds showed strong COX-2 inhibition with IC50 values ranging from 0.1 to 0.2 µM, outperforming traditional anti-inflammatory drugs like indomethacin at certain dosages .
- In Vivo Studies : In animal models, these compounds exhibited significant analgesic effects comparable to established pain relievers .
Anticancer Activity
Emerging evidence suggests that imidazo[2,1-c][1,2,4]triazine derivatives may possess anticancer properties:
- Kinase Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer progression. For example, certain compounds showed selective inhibition of adenosine monophosphate deaminase (AMPD) isoforms with IC50 values in the low micromolar range. This inhibition is linked to increased intracellular adenylate levels that may induce apoptosis in cancer cells .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized several imidazo[2,1-c][1,2,4]triazine derivatives and evaluated their antimicrobial efficacy against a panel of bacterial and fungal strains. The results indicated that specific modifications significantly enhanced activity compared to parent compounds.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of these derivatives through COX inhibition assays. The findings revealed that certain compounds exhibited superior anti-inflammatory effects compared to established medications like indomethacin.
Q & A
Q. What are common synthetic routes for preparing imidazo[2,1-c][1,2,4]triazine derivatives with methyl ester functionalities?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Oxidative cyclization : Use of H₂O₂ in acetic acid to form the imidazotriazine core, though yields may be low (e.g., 40% under 70°C for 5 hours) .
- Bromination : NBS in DMF at room temperature for regioselective functionalization (85% yield reported) .
- Esterification : Protection of carboxylic acids as methyl esters via POCl₃-mediated reactions, though hydrolysis challenges may necessitate labile alternatives like trimethylsilylethyl esters .
- Convergent coupling : Heck or Rhodium(III)-catalyzed annulation to attach aryl/alkyl groups (e.g., 65% yield for methyl 4-(4-phenylimidazo[1,2-a][1,3,5]triazin-2-yl)benzoate) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Methodological Answer:
- NMR : Prioritize ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve overlapping signals from the tetrahydroimidazotriazine ring and 4-methylphenyl substituent. Assign peaks using 2D experiments (COSY, HSQC) .
- HRMS : Validate molecular weight with electrospray ionization (ESI) or MALDI-TOF, ensuring fragmentation patterns align with the methyl ester and 4-oxo groups .
- FTIR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and absence of free carboxylic acid bands .
Advanced Research Questions
Q. What strategies address challenges in hydrolyzing the methyl ester without degrading the imidazotriazine core?
Methodological Answer:
- Alternative protecting groups : Replace methyl esters with hydrolytically labile groups (e.g., trimethylsilylethyl esters), which can be cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂) .
- Enzymatic hydrolysis : Screen lipases or esterases for selective deprotection, minimizing harsh chemical conditions that risk ring-opening .
- Computational modeling : Use DFT calculations to predict electron density at the ester group, guiding solvent/catalyst selection for hydrolysis .
Q. How can catalytic methods improve regioselectivity in functionalizing the imidazotriazine scaffold?
Methodological Answer:
- Rhodium(III) catalysis : Optimize annulation reactions with dioxazoles or vinylphenycarboxy esters under inert atmospheres. Adjust ligand choice (e.g., Cp*RhCl₂) to direct coupling to the C-2 or C-8 positions .
- Transition metal screening : Test Pd, Cu, or Ni catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura), monitoring regioselectivity via LC-MS .
- Reaction parameter optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (2–5 mol%) to balance yield and selectivity .
Q. What mechanistic insights explain contradictory biochemical activity data for imidazotriazine derivatives?
Methodological Answer:
- Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (pH 7.4, 25°C) to isolate steric/electronic effects of the 4-methylphenyl group .
- Molecular docking : Map the compound’s binding affinity to targets (e.g., AMP deaminase) using AutoDock Vina, focusing on hydrogen bonding with the 4-oxo moiety .
- Metabolite profiling : Use LC-HRMS to identify degradation products or phase I metabolites that may alter activity .
Methodological Design & Validation
Q. How to design a robust SAR study for derivatives of this compound?
Methodological Answer:
- Scaffold diversification : Synthesize analogs with substituents at C-8 (e.g., halogens, alkyl chains) and C-3 (e.g., carboxylic acid vs. ester) .
- High-throughput screening : Use 96-well plate assays to evaluate cytotoxicity, solubility, and target engagement .
- Data normalization : Apply multivariate analysis (PCA or PLS) to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reactivity descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian09 to identify susceptible sites for electrophilic substitution .
- Solvent effects : Simulate solvation free energies in COSMO-RS to optimize reaction media (e.g., DMF vs. acetonitrile) .
- Kinetic modeling : Use ChemKin to model reaction pathways and byproduct formation under varying temperatures .
Data Contradiction & Resolution
Q. How to resolve discrepancies in reported yields for imidazotriazine synthesis?
Methodological Answer:
- Reproducibility checks : Replicate reactions with strict control of moisture (Schlenk line) and reagent purity (HPLC-grade solvents) .
- Byproduct analysis : Use preparative TLC or HPLC to isolate minor products, characterizing them via NMR/MS to identify competing pathways .
- Batch comparison : Perform Design of Experiments (DoE) to assess the impact of variables like stirring rate or heating method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
